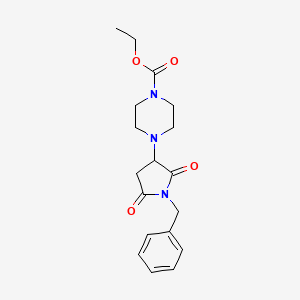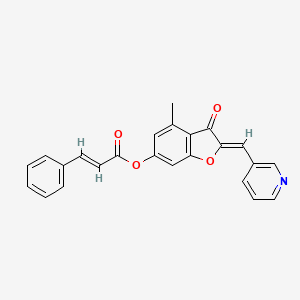![molecular formula C19H18FN3OS2 B12208916 N-(4-fluorophenyl)-3-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}propanamide](/img/structure/B12208916.png)
N-(4-fluorophenyl)-3-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-{8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}propanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tricyclic core, introduction of the fluorophenyl group, and final coupling to form the propanamide moiety. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques. The goal is to develop a scalable and economically viable process that can produce the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
N-(4-fluorophenyl)-3-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent, depending on its interaction with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: This compound shares the fluorophenyl group but has a different core structure.
4-fluorophenylboronic acid: Another compound with a fluorophenyl group, used in different applications.
Uniqueness
N-(4-fluorophenyl)-3-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}propanamide is unique due to its tricyclic core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that similar compounds may not achieve, highlighting its potential in various applications.
Properties
Molecular Formula |
C19H18FN3OS2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)propanamide |
InChI |
InChI=1S/C19H18FN3OS2/c20-12-5-7-13(8-6-12)23-16(24)9-10-25-18-17-14-3-1-2-4-15(14)26-19(17)22-11-21-18/h5-8,11H,1-4,9-10H2,(H,23,24) |
InChI Key |
ZQVBELBHQWBNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide](/img/structure/B12208837.png)
![N-[(2-chlorophenyl)methyl]-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12208843.png)
![2-hydroxy-N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide](/img/structure/B12208852.png)

![2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B12208870.png)
![2-[(1-Ethyl-5-methoxyindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate](/img/structure/B12208883.png)
![N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12208887.png)
![methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate](/img/structure/B12208888.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12208896.png)
![N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide](/img/structure/B12208901.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12208906.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12208920.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12208927.png)
